molecular formula C15H15NO3S B2876271 N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide CAS No. 135822-88-7

N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide

Cat. No.: B2876271
CAS No.: 135822-88-7
M. Wt: 289.35
InChI Key: NMFPHUIOZBSQGW-LFIBNONCSA-N
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Description

N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods: This includes using environmentally benign solvents and catalysts, such as natural fruit juices, to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide involves its interaction with various molecular targets. The Schiff base moiety allows it to form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of microbial growth or the scavenging of free radicals, contributing to its antimicrobial and antioxidant properties .

Comparison with Similar Compounds

Uniqueness: N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its potential medicinal applications .

Properties

IUPAC Name

(NE)-N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-12-3-9-15(10-4-12)20(17,18)16-11-13-5-7-14(19-2)8-6-13/h3-11H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFPHUIOZBSQGW-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322356
Record name (NE)-N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

135822-88-7, 14674-38-5
Record name (NE)-N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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